![molecular formula C14H16N2 B13810074 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the second position and a 1-(2-pyridinyl)ethyl group at the sixth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with 2-bromoethylpyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial and cancer cells by targeting specific proteins and pathways essential for their growth.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine can be compared with other similar compounds, such as:
2-Ethylpyridine: This compound lacks the 1-(2-pyridinyl)ethyl group, making it less complex and potentially less bioactive.
6-Methyl-2-(2-pyridinyl)pyridine: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
2,6-Diethylpyridine: This compound has two ethyl groups at the second and sixth positions, which may result in different chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various research applications.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-ethyl-6-(1-pyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C14H16N2/c1-3-12-7-6-9-14(16-12)11(2)13-8-4-5-10-15-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
RRAJSFGXDIFPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC=C1)C(C)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



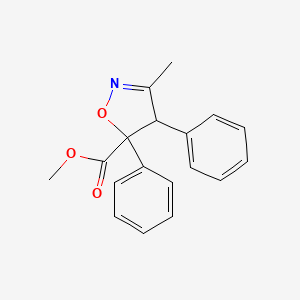
![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)


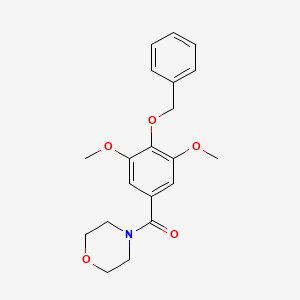
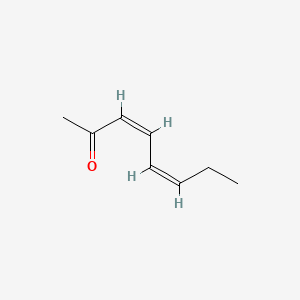
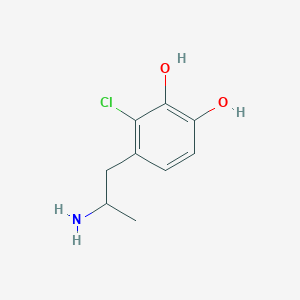
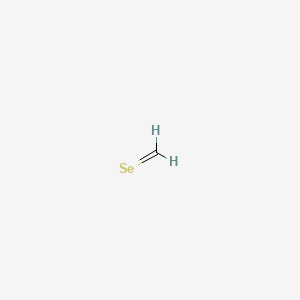
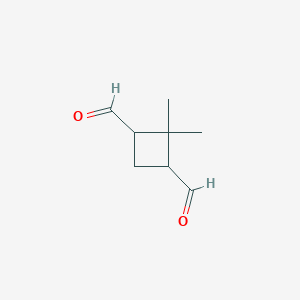
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
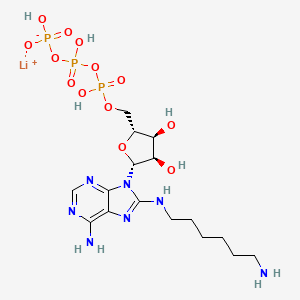
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
